molecular formula C6H2Cl2FNO B2751988 3,5-Dichloro-2-fluoroisonicotinaldehyde CAS No. 2416235-50-0

3,5-Dichloro-2-fluoroisonicotinaldehyde

Cat. No. B2751988
CAS RN: 2416235-50-0
M. Wt: 193.99
InChI Key: GFJMJPCFSVNGLL-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-fluoroisonicotinaldehyde is a chemical compound with the CAS Number: 2416235-50-0 . It has a molecular weight of 193.99 . The IUPAC name for this compound is 3,5-dichloro-2-fluoroisonicotinaldehyde . The physical form of this compound is liquid .


Molecular Structure Analysis

The InChI code for 3,5-Dichloro-2-fluoroisonicotinaldehyde is 1S/C6H2Cl2FNO/c7-4-1-10-6(9)5(8)3(4)2-11/h1-2H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3,5-Dichloro-2-fluoroisonicotinaldehyde is a liquid at room temperature . It has a molecular weight of 193.99 and is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

  • Film Detection Method for Tritium-Labelled Proteins and Nucleic Acids in Polyacrylamide Gels

    Bonner and Laskey (1974) developed a method for detecting tritium in polyacrylamide gels using scintillation autography, which involves the interaction of β-particles from tritium with diphenyloxazole, resulting in the emission of light and local blackening of an X-ray film. This method is highly sensitive and can detect low levels of tritium, as well as other isotopes like sulfur-35 and carbon-14 (Bonner & Laskey, 1974).

  • Flow Cytometric Measurement of Peptidases

    Dolbeare and Smith (1977) described a method for measuring enzyme activity in cells using fluorogenic substrates and 5-nitrosalicylaldehyde. This approach is significant for its application in differentiating populations of leukocytes and its potential in clinical diagnostics (Dolbeare & Smith, 1977).

  • Highly Selective Metal Fluoride Catalysts for Dehydrohalogenation

    Teinz et al. (2011) studied the dehydrochlorination and dehydrofluorination reactions on 3-chloro-1,1,1,3-tetrafluorobutane, employing metal fluorides as catalysts. This research offers insights into the selective catalysts for dehydrofluorination and dehydrochlorination, contributing to the field of catalysis (Teinz et al., 2011).

  • Photoredox Systems for Catalytic Fluoromethylation of Carbon-Carbon Multiple Bonds

    Koike and Akita (2016) explored the use of photoredox catalysis for radical reactions in fluoromethylation. This research is particularly relevant in pharmaceutical and agrochemical fields, where fluoromethyl groups are important structural motifs (Koike & Akita, 2016).

  • One-Pot Reactions for Modular Synthesis of Polysubstituted and Fused Pyridines

    Song et al. (2016) introduced a one-pot Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization reaction sequence for the synthesis of various polysubstituted and fused pyridines. This method is significant for its simplicity and versatility in organic synthesis (Song et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3,5-dichloro-2-fluoropyridine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FNO/c7-4-1-10-6(9)5(8)3(4)2-11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJMJPCFSVNGLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)F)Cl)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-2-fluoroisonicotinaldehyde

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